Cas no 76738-75-5 ((+)-Anymol)

(+)-Anymolは光学活性化合物の一種で、高い立体選択性を有するキラルビルディングブロックとして有機合成において重要な役割を果たします。この化合物は、医薬品中間体や機能性材料の合成において、優れた反応性と立体特異性を示します。特に、不斉触媒反応や生体活性分子の構築に有用であり、高い純度と安定性を兼ね備えています。その特異的な立体構造により、標的分子の効率的な合成が可能となり、研究開発の効率化に貢献します。

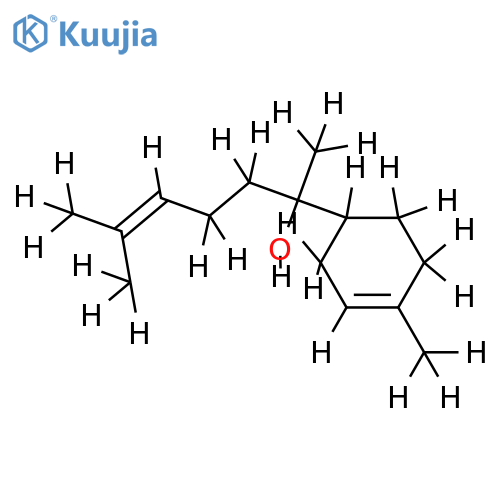

(+)-Anymol structure

(+)-Anymol 化学的及び物理的性質

名前と識別子

-

- (-)-(1'S,2R)-alpha-bisabolol

- (-)-(1'S,6R,S)-alpha-Bisabolol

- (-)-(4S,8R)-8-epi-alpha-bisabolol

- (-)-(4S,8R)-epi-alpha-Bisabolol

- (-)-anymol

- (+)-6S,7R-alpha-Bisabolol

- alpha-bisabolol

- beta-Bisabolol

- Bisabolol

- dragosantol

- NSC606842

- (+)-EPI-.ALPHA.-BISABOLOL

- RGZSQWQPBWRIAQ-GJZGRUSLSA-N

- alpha-Bisabolol, (+)-epi-

- R-bisabolol

- alpha -Bisabolol

- Q27137086

- 76738-75-5

- (+)-epi-alpha-Bisabolol [MI]

- UNII-U799YDE8BR

- C20479

- SCHEMBL1245143

- CHEBI:68658

- 3-Cyclohexene-1-methanol, alpha,4-dimethyl-alpha-(4-methyl-3-penten-1-yl)-, (alphaS,1R)-

- CHEMBL519167

- (+)-EPI-.ALPHA.-BISABOLOL [MI]

- U799YDE8BR

- 6-Methyl-2-(4-methyl-3-cyclohexen-1-yl)-5-hepten-2-ol

- (S)-6-Methyl-2-((R)-4-methylcyclohex-3-en-1-yl)hept-5-en-2-ol

- AKOS025295411

- (+)-epi-alpha-bisabolol

- (+)-anymol

- 3-CYCLOHEXENE-1-METHANOL, .ALPHA.,4-DIMETHYL-.ALPHA.-(4-METHYL-3-PENTEN-1-YL)-, (.ALPHA.S,1R)-

- (2S)-6-methyl-2-[(1R)-4-methylcyclohex-3-en-1-yl]hept-5-en-2-ol

- 515-69-5

- .ALPHA.-BISABOLOL, (+)-EPI-

- D88898

- 7-epi-.alpha.-Bisabolol

- (2S)-6-Methyl-2-((1R)-4-methylcyclohex-3-en-1-yl)hept-5-en-2-ol

- (+)-Anymol

-

- インチ: InChI=1S/C15H26O/c1-12(2)6-5-11-15(4,16)14-9-7-13(3)8-10-14/h6-7,14,16H,5,8-11H2,1-4H3/t14-,15-/m0/s1

- InChIKey: RGZSQWQPBWRIAQ-GJZGRUSLSA-N

- ほほえんだ: CC1=CCC(CC1)C(C)(CCC=C(C)C)O

計算された属性

- せいみつぶんしりょう: 222.198365449g/mol

- どういたいしつりょう: 222.198365449g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 1

- 重原子数: 16

- 回転可能化学結合数: 4

- 複雑さ: 284

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 2

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 20.2Ų

- 疎水性パラメータ計算基準値(XlogP): 3.8

(+)-Anymol 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| TRC | A697863-10mg |

(+)-Anymol |

76738-75-5 | 10mg |

$ 1442.00 | 2023-04-19 | ||

| TRC | A697863-5mg |

(+)-Anymol |

76738-75-5 | 5mg |

$ 741.00 | 2023-04-19 | ||

| TRC | A697863-1mg |

(+)-Anymol |

76738-75-5 | 1mg |

$ 181.00 | 2023-04-19 | ||

| TRC | A697863-2.5mg |

(+)-Anymol |

76738-75-5 | 2.5mg |

$ 397.00 | 2023-04-19 |

(+)-Anymol 関連文献

-

Chang Guo,Bin Sun,Yuning Li Polym. Chem., 2014,5, 5247-5254

-

Khodayar Gholivand,Foroogh Molaei New J. Chem., 2015,39, 3747-3757

-

Brian Murphy,Moza Aljabri,Aaleya Mohamed Ahmed,Gillian Murphy,Brian J. Hathaway,Mark E. Light,Thomas Geilbrich,Michael B. Hursthouse Dalton Trans., 2006, 357-367

-

Zak E. Hughes,Tiffany R. Walsh J. Mater. Chem. B, 2015,3, 3211-3221

-

A. Martin-Calvo,J. J. Gutiérrez-Sevillano,J. B. Parra,C. O. Ania,S. Calero Phys. Chem. Chem. Phys., 2015,17, 24048-24055

76738-75-5 ((+)-Anymol) 関連製品

- 139604-89-0(1,1,1,2-Tetrafluoro-2-iodo-2-(trifluoromethoxy)ethane)

- 506-17-2(cis-Vaccenic acid)

- 2228171-43-3(4-(2-bromo-1-hydroxyethyl)-3-methoxyphenol)

- 1593478-49-9(3-Methyl-1-(trifluoroacetyl)pyrrolidine-2-carboxylic acid)

- 931374-81-1(1-2-(5-Fluoro-1H-indol-3-yl)ethyl-5-oxopyrrolidine-3-carboxylic Acid)

- 1806627-66-6(Benzene, 2-(3-bromopropyl)-1-fluoro-3-methoxy-)

- 1934645-67-6(6-methyl-2H,3H,6H-1lambda6-pyrazolo4,3-d1,2thiazole-1,1,3-trione)

- 931317-38-3(2-{5-(4-methylphenoxy)methylfuran-2-yl}-5-(4-methylpiperidin-1-yl)-1,3-oxazole-4-carbonitrile)

- 23985-53-7(3-hydroxy-2,3-dimethylbutanoic acid)

- 57266-87-2(Silane, [(1E)-1-butyl-1-hexen-1-yl]trimethyl-)

推奨される供給者

江苏科伦多食品配料有限公司

ゴールドメンバー

中国のサプライヤー

試薬

Suzhou Genelee Bio-Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

pengshengyue

ゴールドメンバー

中国のサプライヤー

大量

Hubei Tianan Hongtai Biotechnology Co.,Ltd

ゴールドメンバー

中国のサプライヤー

大量

Zouping Mingyuan Import and Export Trading Co., Ltd

ゴールドメンバー

中国のサプライヤー

試薬